
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide, also known as SMT, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of the enzyme, carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance and fluid secretion in the body.
作用機序
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide acts as a potent inhibitor of carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance and fluid secretion in the body. By inhibiting carbonic anhydrase, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide can also affect the transport of ions, such as chloride and bicarbonate, across cell membranes, which further contributes to its physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide are primarily related to its inhibition of carbonic anhydrase. By decreasing the production of bicarbonate ions, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide can affect the pH of various tissues and fluids in the body. For example, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been shown to decrease the pH of cerebrospinal fluid, which may have implications for the treatment of conditions such as epilepsy and migraine. 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has also been shown to decrease the production of aqueous humor in the eye, which can help to reduce intraocular pressure in glaucoma patients.
実験室実験の利点と制限
One of the advantages of using 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide in lab experiments is its high potency and selectivity for carbonic anhydrase. This allows researchers to investigate the effects of carbonic anhydrase inhibition on various physiological processes with a high degree of specificity. However, one of the limitations of using 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has a relatively short half-life in the body, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have therapeutic applications in conditions such as glaucoma and epilepsy. Another area of interest is the investigation of the effects of carbonic anhydrase inhibition on other physiological processes, such as the regulation of blood pressure and the immune response. Finally, the development of new methods for the administration and delivery of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide could help to overcome some of its limitations in lab experiments and in vivo.
合成法
The synthesis of 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide involves the reaction of 5-hydroxy-3,5-dimethylpyrazole-1-carbothioamide with trimethylorthoformate in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction takes place under reflux in a solvent, such as ethanol or methanol, and yields 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. It has been shown to inhibit the activity of carbonic anhydrase in various tissues, including the brain, kidney, and gastrointestinal tract. 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has also been used to investigate the effects of carbonic anhydrase inhibition on acid-base balance, fluid secretion, and ion transport in these tissues. Furthermore, 5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide has been used to study the role of carbonic anhydrase in the regulation of intraocular pressure, which is relevant to the treatment of glaucoma.
特性
CAS番号 |
104728-82-7 |
|---|---|
製品名 |
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide |
分子式 |
C7H13N3OS |
分子量 |
187.27 g/mol |
IUPAC名 |
5-hydroxy-N,3,5-trimethyl-4H-pyrazole-1-carbothioamide |
InChI |
InChI=1S/C7H13N3OS/c1-5-4-7(2,11)10(9-5)6(12)8-3/h11H,4H2,1-3H3,(H,8,12) |
InChIキー |
IFVMMYNRKZEABK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)O)C(=S)NC |
正規SMILES |
CC1=NN(C(C1)(C)O)C(=S)NC |
同義語 |
1H-Pyrazole-1-carbothioamide,4,5-dihydro-5-hydroxy-N,3,5-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



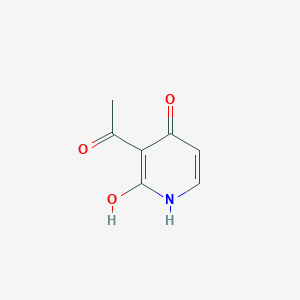
![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

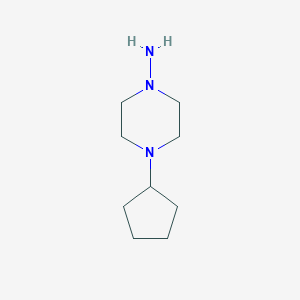
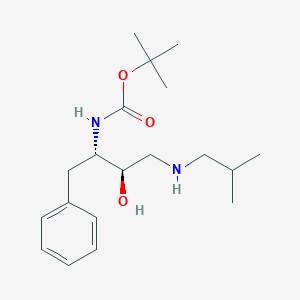
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
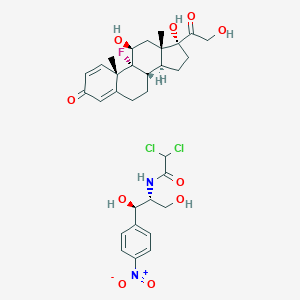
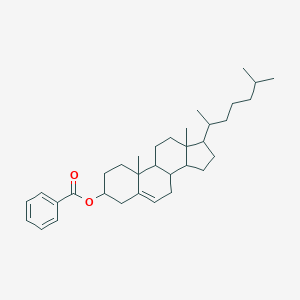
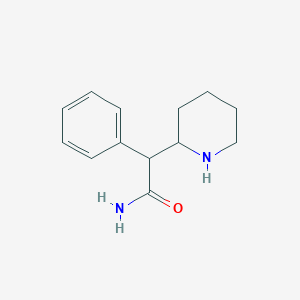
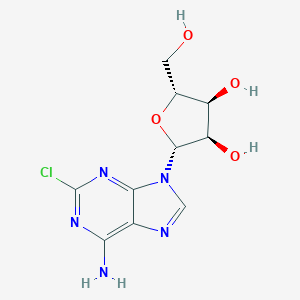
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)